Moderate Sigma-1 Receptor Affinity Defines a Unique Pharmacological Space Relative to High-Potency Piperidine Ligands
trans-1-Benzyl-3-methyl-piperidin-4-ol exhibits a moderate binding affinity for the human sigma-1 receptor (σ1R) with an IC50 of 1.18 µM [1]. This affinity places it in a distinct class from both low-affinity piperidines and ultra-high-affinity ligands like haloperidol (Ki ~3 nM) or certain 4-phenylpiperidin-4-ol derivatives (IC50 as low as 6 nM) [2]. Its activity is also notably weaker than that of some 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which can exhibit sub-nanomolar Ki values [3]. This intermediate affinity is a key differentiating factor, allowing it to serve as a valuable comparator or a starting scaffold where excessive target engagement is undesirable.
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,180 nM (1.18 µM) |
| Comparator Or Baseline | Haloperidol: Ki ≈ 3 nM; 4-Phenylpiperidin-4-ol derivative: IC50 = 6 nM; High-affinity spiro-ligands: Ki < 10 nM |
| Quantified Difference | Target compound is 393-fold less potent than haloperidol and 197-fold less potent than the 6 nM derivative. |
| Conditions | Competitive binding assay using [3H]DTG as a radioligand in guinea pig cerebellum. |
Why This Matters
This quantified, moderate affinity enables researchers to precisely tune sigma receptor engagement in probe development, avoiding the exaggerated pharmacology of ultra-potent tools.
- [1] BindingDB. (n.d.). BDBM50421928 (CHEMBL555418). Affinity Data: trans-1-Benzyl-3-methyl-piperidin-4-ol. View Source
- [2] Therapeutic Target Database. (n.d.). 4-Phenylpiperidin-4-ol derivative data. Retrieved from BindingDB entry for BDBM24216. View Source
- [3] LIVIVO. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands. Abstract referencing sub-nanomolar sigma-1 affinity. View Source
